(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-20-9-3-6-13(20)16-18-15(22-19-16)11-17-14(21)8-7-12-5-4-10-23-12/h3-10H,2,11H2,1H3,(H,17,21)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSNQKNNYZOYMO-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound that combines several pharmacologically relevant structural motifs, including a pyrrole ring, an oxadiazole moiety, and a thiophene group. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and biological evaluations.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : The pyrrole component can be synthesized through methods such as the Paal-Knorr synthesis.
- Synthesis of the Oxadiazole Ring : This is often achieved via cyclization reactions involving hydrazides.
- Coupling Reactions : The pyrrole and oxadiazole intermediates are coupled using a methylene linker.
- Final Coupling with Thiophene : The thiophene moiety is introduced to complete the structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrrole and oxadiazole structures. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Triclosan | 10 | Staphylococcus aureus |
| Pyrrole Derivative | 3.125 - 12.5 | Staphylococcus aureus, Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that pyrrole derivatives can exhibit potent antibacterial effects comparable to established antibiotics such as isoniazid and ciprofloxacin .
Anticancer Activity
The compound's potential anticancer activity has also been explored. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Compounds may inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : They can activate apoptotic pathways leading to programmed cell death in malignant cells.
For example, one study reported that certain pyrrole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors on cell membranes, altering their activity and downstream signaling.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved the evaluation of a pyrrole derivative's effectiveness against multidrug-resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models, suggesting its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with similar structures to (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibit notable anticancer activities. The presence of the oxadiazole and thiophene moieties enhances their interaction with biological targets, potentially leading to the inhibition of tumor growth. Preliminary studies suggest that this compound may act on specific pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Similar oxadiazole derivatives have shown effectiveness against various bacterial strains. The unique combination of functional groups may enhance the compound's affinity for microbial targets, making it a candidate for further development as an antimicrobial agent.
Mechanism of Action
Understanding the mechanism of action is critical for therapeutic applications. Interaction studies utilizing techniques such as molecular docking and in vitro assays can elucidate how this compound binds to specific enzymes or receptors involved in disease processes. Such investigations are essential for determining its efficacy and safety profile as a therapeutic agent.
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form conductive polymers can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene unit contributes to charge transport properties, while the acrylamide moiety can facilitate polymerization processes.
Conductive Polymers
The compound can serve as a building block for synthesizing advanced conductive polymers. These materials are pivotal in various applications, including flexible electronics and sensors. By modifying the synthesis conditions and incorporating this compound into polymer matrices, researchers can tailor the electrical properties for specific applications.
Chemical Synthesis
Multicomponent Reactions (MCRs)
The synthesis of this compound typically involves multicomponent reactions that allow for efficient construction of complex structures. This method is advantageous due to its high yield and reduced waste compared to traditional synthetic routes. It also facilitates the incorporation of various functional groups that enhance biological activity.
| Synthesis Method | Advantages | Applications |
|---|---|---|
| Multicomponent Reactions | High yield, efficiency | Drug discovery, materials development |
| Cyclization Reactions | Formation of heterocycles | Synthesis of biologically active compounds |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of compounds structurally related to (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-y)acrylamide on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of similar oxadiazole derivatives revealed promising results against Gram-positive bacteria. The study highlighted the need for further exploration into the mechanism by which these compounds exert their effects on microbial cells.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiophene and pyrrole rings undergo regioselective electrophilic substitutions:
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The ethyl group on the pyrrole nitrogen directs electrophiles to the C-3 position in Friedel-Crafts reactions .
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Thiophene sulfonation occurs at C-5 under fuming H₂SO₄.
Nucleophilic Ring-Opening of Oxadiazole
The 1,2,4-oxadiazole ring undergoes nucleophilic attack due to its electron-deficient nature:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine | EtOH, reflux, 6h | Hydrazide derivative | Bioisostere synthesis |
| Grignard Reagent | THF, −78°C to RT | N-alkylated oxadiazole | Functional group diversification |
| Water (Acidic) | HCl (2M), 80°C, 12h | Carboxamide and NH₂-pyrrole | Degradation studies |
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Ring-opening with hydrazine yields hydrazides used in anticancer agent development.
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Acidic hydrolysis produces 3-(1-ethylpyrrol-2-yl)propionamide.
Acrylamide Functionalization
The α,β-unsaturated carbonyl system participates in:
Michael Additions
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Thiols (e.g., glutathione) add to the β-position in PBS buffer (pH 7.4), forming covalent adducts.
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Amines undergo conjugate addition under mild basic conditions (K₂CO₃, DMF).
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | MeOH, RT, 3h | Saturated amide (loss of conjugation) |
| NaBH₄ | THF/H₂O, 0°C | Partial reduction to allylic alcohol |
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Hydrogenation eliminates the acrylamide’s conjugation, altering bioactivity.
Multicomponent Cyclization Reactions
The compound serves as a precursor in one-pot syntheses:
| Reaction Partners | Conditions | Product |
|---|---|---|
| Aldehyde + NH₄OAc | MW, 120°C, 20min | Imidazo[1,2-a]pyridine hybrids |
| Isocyanate + CuI | DMF, 100°C, 8h | Oxadiazole-thiophene fused heterocycles |
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Microwave-assisted cyclizations improve yields (>85%) compared to conventional heating.
Stability Under Environmental Conditions
| Condition | Observation | Half-Life |
|---|---|---|
| UV light (254 nm) | Oxadiazole ring decomposition | 2.5h |
| pH 1.0 (HCl) | Complete acrylamide hydrolysis in 48h | 24h |
| pH 13.0 (NaOH) | Oxadiazole ring intact; pyrrole N-deethylation | 72h |
-
Photodegradation generates thiophene-2-carboxylic acid as a major byproduct.
Comparative Reactivity with Structural Analogs
Data from analogous compounds ():
| Compound | Oxadiazole Reactivity | Acrylamide Reactivity |
|---|---|---|
| Target compound | High (k = 0.42 min⁻¹) | Moderate (k = 0.18 min⁻¹) |
| 5-(Thiophen-2-yl)-1,2,4-oxadiazole | Low (k = 0.09 min⁻¹) | N/A |
| N-(4-Methylphenyl)acrylamide | N/A | High (k = 0.35 min⁻¹) |
-
The ethylpyrrole group stabilizes the oxadiazole ring against nucleophiles.
Q & A
Q. What synthetic methodologies are optimal for preparing (E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide?
Answer: The synthesis of structurally related acrylamides and oxadiazole derivatives typically involves multi-step protocols:
- Step 1: Formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., monoethyl oxalyl chloride) under reflux in THF .
- Step 2: Introduction of the thiophene-acrylamide moiety via a Horner-Wadsworth-Emmons reaction or direct coupling of activated acryloyl chlorides with amine-functionalized intermediates .
- Critical Parameters: Reaction temperature (e.g., reflux conditions for oxadiazole formation) and stoichiometric control to avoid side products like over-alkylation .
Example Protocol from Analogous Studies:
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| 1 | THF, reflux, 30 min | 96 | |
| 2 | DCM, EDC/HOBt, RT | 78–85 |
Q. How can spectroscopic techniques (NMR, FTIR, MS) validate the structural integrity of this compound?
Answer:
- NMR: Use - and -NMR to confirm substitution patterns. For example, the thiophene protons appear as distinct doublets (δ 7.2–7.5 ppm), while oxadiazole methylene protons resonate near δ 4.3 ppm .
- FTIR: Key peaks include C=O stretching (1650–1700 cm) for acrylamide and C=N (1550–1600 cm) for oxadiazole .
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion ([M+H]) within 3 ppm error .
Q. What purification strategies are effective for isolating this compound?
Answer:
- Chromatography: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) .
- Crystallization: Slow diffusion of diethyl ether into methanolic solutions yields single crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of the acrylamide moiety?
Answer:
-
Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 150 K to collect high-resolution datasets. SHELX programs (e.g., SHELXL) are standard for structure refinement .
-
Key Metrics: Check the Flack parameter to confirm the (E)-configuration of the acrylamide double bond .
-
Example Crystallographic Data from Analogues:
Parameter Value Reference Space Group P2/c R-factor < 0.05
Q. How do electronic effects of the thiophene and pyrrole substituents influence the compound’s reactivity or biological activity?
Answer:
- Computational Studies: Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. The electron-rich thiophene may enhance π-π stacking in target binding .
- Structure-Activity Relationships (SAR): Compare analogues with substituent variations (e.g., replacing thiophene with furan) to assess bioactivity changes .
Q. What experimental design principles apply to optimizing reaction yields in multi-step syntheses?
Answer:
- DoE (Design of Experiments): Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 2 factorial design identified THF as optimal for oxadiazole cyclization .
- Statistical Modeling: Apply response surface methodology (RSM) to maximize yield while minimizing side reactions .
Q. How can researchers resolve contradictory data in spectroscopic vs. crystallographic analyses?
Answer:
- Case Example: If NMR suggests a planar conformation but crystallography reveals steric twisting, perform variable-temperature NMR to assess dynamic effects .
- Cross-Validation: Use complementary techniques like NOESY to confirm spatial proximity of protons .
Q. What stability challenges arise during long-term storage of this compound, and how can they be mitigated?
Answer:
- Degradation Pathways: Hydrolysis of the oxadiazole ring under humid conditions. Monitor via HPLC at λ = 254 nm .
- Storage Recommendations: Store under inert atmosphere (N) at –20°C in amber vials to prevent photodegradation .
Data Contradiction Analysis Example:
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| Low yield in Step 2 | Competing side reactions (e.g., over-alkylation) | Optimize stoichiometry using DoE |
| Discrepant melting points | Polymorphism or solvate formation | Recrystallize from alternative solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
